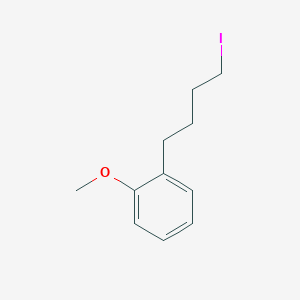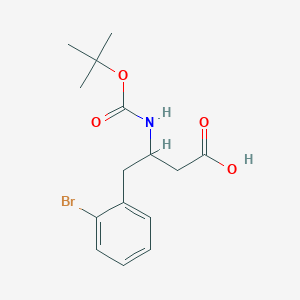
3-(Boc-amino)-4-(2-bromophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(2-bromophenyl)butyric Acid is an organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(2-bromophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, amines, or other substituted derivatives.
科学的研究の応用
3-(Boc-amino)-4-(2-bromophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-(2-bromophenyl)butyric Acid: Lacks the Boc-protected amino group, limiting its use in peptide synthesis.
Uniqueness
3-(Boc-amino)-4-(2-bromophenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the bromophenyl substituent, allowing for a wide range of chemical modifications and applications.
特性
IUPAC Name |
4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCTVVLGCILTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
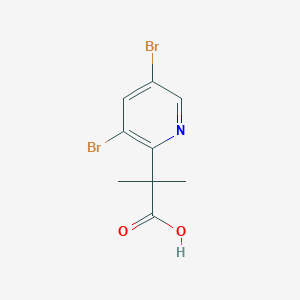
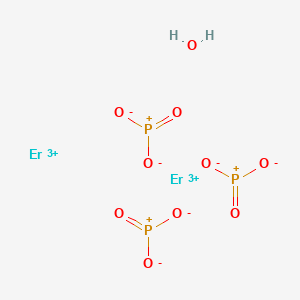


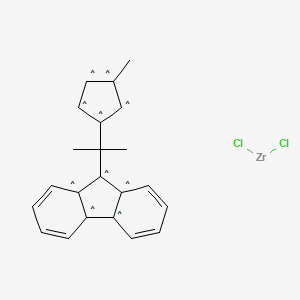
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)


![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

